molecular formula C8H10N2 B083103 5,6,7,8-Tetrahydro-1,7-naphthyridine CAS No. 13623-85-3

5,6,7,8-Tetrahydro-1,7-naphthyridine

Numéro de catalogue B083103
Numéro CAS: 13623-85-3
Poids moléculaire: 134.18 g/mol
Clé InChI: SRQJSMFCZYZSLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydro-1,7-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine can be achieved through various methods. One such method involves the catalytic reduction of 1,7-naphthyridine with palladium on charcoal in ethanol, which results in a mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%) . Another method relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .


Molecular Structure Analysis

The structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine has been established by ionisation measurements and by ultraviolet and proton magnetic resonance spectroscopy .


Chemical Reactions Analysis

The reactivity of 5,6,7,8-Tetrahydro-1,7-naphthyridine has been studied in various contexts. For instance, 1,5-dicarbonyl derivatives of piperidine and tropane were studied in the heterocyclization with hydroxylamine hydrochloride .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-1,7-naphthyridine has a density of 1.1±0.1 g/cm3, a boiling point of 247.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.5±3.0 kJ/mol and a flash point of 103.6±24.6 °C . The compound has an index of refraction of 1.548 and a molar refractivity of 39.9±0.3 cm3 .

Applications De Recherche Scientifique

Anticancer Properties

5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of different cancer cell lines .

Anti-HIV Activity

These compounds have also been found to exhibit anti-HIV activity . This suggests that they could potentially be used in the treatment of HIV .

Antimicrobial Activity

5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives have shown antimicrobial activity . This means they could be used in the development of new antimicrobial drugs .

Analgesic Properties

These compounds have been found to exhibit pronounced analgesic effects . This suggests they could potentially be used in pain management .

Anti-inflammatory Activity

5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives have also been found to have anti-inflammatory properties . This suggests they could be used in the treatment of inflammatory conditions .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . This means they could potentially be used in the prevention of diseases caused by oxidative stress .

Use in Diagnostics

Naphthyridines, which include 5,6,7,8-Tetrahydro-1,7-naphthyridine, are widely used in diagnostics . This suggests that these compounds could potentially be used in the development of new diagnostic tools .

Industrial Applications

Naphthyridines are also used in industrial endeavors . This suggests that 5,6,7,8-Tetrahydro-1,7-naphthyridine could potentially have various industrial applications .

Propriétés

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQJSMFCZYZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463357
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,7-naphthyridine

CAS RN

13623-85-3
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 2
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 4
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydro-1,7-naphthyridine
Reactant of Route 6
5,6,7,8-Tetrahydro-1,7-naphthyridine

Q & A

Q1: What makes 5,6,7,8-Tetrahydro-1,7-naphthyridine interesting for medicinal chemistry?

A1: 5,6,7,8-Tetrahydro-1,7-naphthyridine shares structural similarities with the pharmacologically active 2-(3-pyridyl)ethylamine core. Specifically, it acts as a conformationally-restricted analog, which could offer advantages in terms of selectivity and potency for specific targets. [, ]

Q2: Are there efficient synthetic routes to access this compound?

A2: Yes, several synthetic strategies have been developed. One approach utilizes a five-step sequence, offering a significant improvement over earlier methods. [, ] Another method involves a multicomponent reaction using an α-(isocyano)acetamide, a homoallyl amine, and an aldehyde, leading to the formation of an oxa-bridged tricyclic compound, which can then be fragmented to yield the desired 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives. [] Additionally, a cyclobutene ring-opening reaction of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine has been employed, resulting in 1,5-diketones that can undergo heterocyclization to form the target compound. [, ]

Q3: Can the structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine be further modified?

A3: Absolutely. Researchers have successfully introduced substituents like trifluoromethyl groups (CF3) onto the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold. These modifications aim to explore structure-activity relationships and potentially enhance the biological activity of the molecule. [, ]

Q4: Is there any information available on the reduction of 1,7-naphthyridine?

A4: Yes, studies have shown that catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol produces a mixture of two tetrahydro-derivatives: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%). These derivatives can be separated, and their structures have been confirmed through ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.